4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
Brand Name: Vulcanchem
CAS No.: 30131-18-1
VCID: VC18519115
InChI: InChI=1S/C13H20N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h2-3,7-8,12H,4-6,9-11H2,1H3
SMILES:
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

CAS No.: 30131-18-1

Cat. No.: VC18519115

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine - 30131-18-1

Specification

CAS No. 30131-18-1
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine
Standard InChI InChI=1S/C13H20N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h2-3,7-8,12H,4-6,9-11H2,1H3
Standard InChI Key XYZVKJBAWYFZPE-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)CCC2=CC=NC=C2

Introduction

Chemical Identification and Structural Characteristics

The molecular formula of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. Its IUPAC name, 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine, reflects the substitution pattern: a pyridine ring substituted at the 4-position with a 2-(4-methylpiperidin-1-yl)ethyl group. The canonical SMILES string CC1CCN(CC1)CCC2=CC=NC=C2 and InChIKey XYZVKJBAWYFZPE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Key physicochemical properties include:

  • LogP: Estimated at 2.1–2.5 (calculated using fragment-based methods), suggesting moderate lipophilicity.

  • Polar Surface Area: ~16 Ų, indicative of limited hydrogen-bonding capacity.

  • Solubility: Predicted aqueous solubility of 0.1–1 mg/mL, aligning with its hydrophobic piperidine substituent.

Synthetic Routes and Optimization Strategies

The synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine typically involves nucleophilic substitution or reductive amination steps. A representative pathway includes:

  • Alkylation of 4-Picoline: Reaction of 4-(chloromethyl)pyridine with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) yields the target compound.

  • Reductive Amination: Condensation of 4-pyridinecarboxaldehyde with 4-methylpiperidine, followed by reduction using NaBH₄ or H₂/Pd-C, provides an alternative route.

Critical parameters influencing yield and purity include:

  • Temperature: Reactions performed at 60–80°C optimize kinetics without promoting side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidine nitrogen.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Physicochemical and Spectroscopic Profiling

Experimental data for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine remain sparse, but analogous compounds provide insights:

PropertyValue/DescriptionMethod/Source
Melting Point85–90°C (predicted)Differential Scanning Calorimetry
Boiling Point290–300°C at 760 mmHgSimulated distillation
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J = 4.5 Hz, 2H, Py-H), 7.25 (d, J = 4.5 Hz, 2H, Py-H), 2.75–2.60 (m, 6H, CH₂ and Piperidine-H), 1.45–1.30 (m, 5H, Piperidine-H), 1.00 (d, J = 6.0 Hz, 3H, CH₃)Analog comparison
MS (ESI+)m/z 205.2 [M+H]⁺High-resolution MS

The compound’s stability under physiological conditions (pH 7.4, 37°C) remains uncharacterized, though its secondary amine suggests susceptibility to oxidative degradation.

ParameterValue (Analog)Implication for Target Compound
hERG InhibitionIC₅₀ = 11.4 μM Moderate risk of cardiotoxicity
CYP450 Inhibition3A4 IC₅₀ = 22 μM Potential for drug interactions
Ames TestNegative Low mutagenic risk

Metabolic studies of compound 31 (Table 3) reveal hepatic clearance of 1.4 mL/min/kg in mice, suggesting first-pass metabolism via cytochrome P450 enzymes . The 4-methyl group on the piperidine ring in 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine may mitigate oxidative dealkylation, prolonging half-life.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure enables facile derivatization:

  • A-ring modifications: Introducing electron-withdrawing groups (e.g., CF₃) at the pyridine 3-position enhances potency against parasitic targets .

  • B-ring substitutions: Replacing the ethyl linker with polyethylene glycol (PEG) chains improves aqueous solubility (>50 μM) .

Formulation Strategies

Co-crystallization with succinic acid or encapsulation in lipid nanoparticles may address solubility limitations (<1 μM in aqueous buffer).

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